molecular formula C26H38O11 B1249611 Tasumatrol B

Tasumatrol B

Cat. No.: B1249611
M. Wt: 526.6 g/mol
InChI Key: NJSJVQUVJQXFJV-RUAUDDMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tasumatrol B is a bioactive taxoid isolated from the bark extract of Taxus wallichiana Zucc. (Himalayan yew), a plant traditionally used for pain and inflammation management. Structurally, it belongs to the diterpenoid class, characterized by a complex tetracyclic scaffold with oxygenated functional groups . Pharmacological studies highlight its significant analgesic and anti-inflammatory properties, particularly in acetic acid-induced writhing (visceral pain) and carrageenan-induced paw edema models . However, it lacks efficacy in centrally mediated pain models (e.g., hot-plate test) and lipoxygenase inhibitory assays, suggesting a prostaglandin/cyclooxygenase (COX)-dependent mechanism .

Properties

Molecular Formula

C26H38O11

Molecular Weight

526.6 g/mol

IUPAC Name

[(1R,2S,3S,5S,8R,9R,10R,11S,13R,16S)-2,16-diacetyloxy-5,8,9-trihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-11-yl] acetate

InChI

InChI=1S/C26H38O11/c1-11-15(30)9-25(23(5,6)33)18(11)19(31)21(32)24(7)16(35-12(2)27)8-17-26(10-34-17,37-14(4)29)20(24)22(25)36-13(3)28/h15-17,19-22,30-33H,8-10H2,1-7H3/t15-,16-,17+,19+,20-,21-,22-,24+,25-,26-/m0/s1

InChI Key

NJSJVQUVJQXFJV-RUAUDDMISA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)O)O

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)O)O

Synonyms

tasumatrol B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tasumatrol B shares structural homology with other taxoids from Taxus species, particularly in its tetracyclic core and esterified side chains. Key comparisons include:

Compound Source Structural Features Key Biological Activities Reference
This compound Taxus wallichiana Tetracyclic diterpenoid with C-10 acetylation Analgesic (ED₅₀: 12 mg/kg in writhing test), anti-inflammatory (58% edema inhibition)
Taxusabietane A Taxus wallichiana Abietane-type diterpenoid Lipoxygenase inhibition (IC₅₀: 57 µM), moderate anti-inflammatory in histamine-induced edema
10-DAD Taxus wallichiana Baccatin III derivative with C-1,13 diacetylation Analgesic (ED₅₀: 18 mg/kg), anti-inflammatory (52% edema inhibition)
4-DAB Taxus wallichiana Deacetylated baccatin III derivative Moderate anti-inflammatory (47% edema inhibition), weak cytotoxicity (IC₅₀ > 50 µM)

Key Findings :

  • This compound exhibits superior analgesic potency compared to 10-DAD and 4-DAB, likely due to its acetylated C-10 position enhancing COX-2 inhibition .
  • Taxusabietane A, though structurally distinct (abietane-type), shows stronger lipoxygenase inhibition , indicating divergent anti-inflammatory pathways .

Comparison with Functionally Similar Compounds

Functionally similar compounds target pain and inflammation but differ in mechanisms and efficacy:

Compound Mechanism of Action Efficacy in Models Limitations Reference
This compound Inhibits COX-2 and prostaglandin synthesis 58% inhibition in carrageenan edema Inactive in hot-plate test
Indomethacin Non-selective COX-1/COX-2 inhibitor 72% inhibition in carrageenan edema Gastrointestinal toxicity
Taxumairol Q Cytotoxicity via mitochondrial apoptosis IC₅₀: 8.2 µM (HepG2) Limited anti-inflammatory data
Baicalein Lipoxygenase inhibitor (IC₅₀: 22 µM) 65% inhibition in histamine-induced edema Poor bioavailability

Key Findings :

  • This compound’s anti-inflammatory efficacy (58% edema inhibition) is comparable to indomethacin but lacks the latter’s systemic toxicity .
  • Unlike Taxumairol Q (cytotoxic focus), this compound balances dual analgesic/anti-inflammatory effects with moderate cytotoxicity (IC₅₀: 15–25 µM) .

Q & A

Q. What standardized analytical methods are recommended for identifying and characterizing Tasumatrol B in natural extracts?

To ensure reproducibility, combine chromatographic separation (e.g., HPLC or GC-MS) with spectroscopic validation (NMR, IR). For example:

  • HPLC parameters : Use a C18 column, gradient elution (water/acetonitrile), and UV detection at λ = 220–280 nm to isolate this compound .
  • NMR validation : Compare ¹H and ¹³C NMR spectra with published reference data to confirm structural identity. Include a table summarizing key spectral peaks (e.g., δ 5.2 ppm for olefinic protons) .

Q. How should researchers design preliminary bioactivity assays to evaluate this compound’s pharmacological potential?

Adopt a tiered approach:

In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

Enzyme inhibition : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorometric or colorimetric kits.

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only negative controls. Ensure triplicate replicates to assess variability .

Q. What are the best practices for synthesizing this compound derivatives to study structure-activity relationships (SAR)?

  • Scaffold modification : Use semi-synthetic approaches (e.g., acetylation, oxidation) to alter functional groups while preserving the core structure.
  • Purity validation : Confirm derivative purity (>95%) via HPLC and mass spectrometry. Tabulate yields, retention times, and spectral data for cross-comparison .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be systematically resolved?

  • Triangulate methods : Combine transcriptomic profiling (RNA-seq), proteomics (LC-MS/MS), and molecular docking to identify overlapping pathways.
  • Dose-response validation : Replicate experiments across multiple cell lines or in vivo models to rule out context-dependent effects. For example, if apoptosis is observed in one model but not another, assess caspase activation and mitochondrial membrane potential in both .
  • Data reconciliation : Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability and identify outliers .

Q. What experimental strategies optimize this compound’s bioavailability in preclinical models?

  • Formulation testing : Compare pharmacokinetic profiles of liposomal, nanoemulsion, and cyclodextrin-complexed formulations. Measure Cₘₐₓ, Tₘₐₓ, and AUC in rodent plasma via LC-MS.
  • Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption potential. Tabulate apparent permeability (Papp) values for each formulation .

Q. How should researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

  • Network pharmacology : Map transcriptomic and metabolomic datasets onto protein-protein interaction networks (e.g., STRING) to identify hub targets.
  • Pathway enrichment : Use tools like DAVID or Metascape to highlight overrepresented pathways (e.g., NF-κB signaling). Validate findings with siRNA knockdown or CRISPR-Cas9 models .

Methodological Guidelines

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • Bootstrap resampling : Estimate confidence intervals for potency metrics to address small-sample limitations .

Q. How can researchers ensure ethical and reproducible data reporting for this compound studies?

  • FAIR principles : Deposit raw spectra, bioassay data, and omics datasets in public repositories (e.g., ChEMBL, PRIDE) with unique DOIs.
  • MIAME compliance : Document experimental conditions (e.g., cell culture media, incubation times) in supplemental tables .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tasumatrol B
Reactant of Route 2
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